molecular formula C10H10ClNO2 B3048961 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- CAS No. 18845-22-2

2(3H)-Benzoxazolone, 3-(3-chloropropyl)-

Cat. No.: B3048961
CAS No.: 18845-22-2
M. Wt: 211.64 g/mol
InChI Key: KRABBWWLDWGYGA-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is a heterocyclic organic compound that features a benzoxazolone core with a 3-chloropropyl substituent at the nitrogen atom

Mechanism of Action

Target of Action

Related compounds such as 3-chloropropyl isocyanate and (3-Chloropropyl)trimethoxysilane have been used in various chemical reactions, suggesting that they may interact with a variety of biological targets

Mode of Action

The mode of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is currently unknown. Given its structural similarity to other chloropropyl compounds, it may interact with its targets through nucleophilic substitution . .

Biochemical Pathways

Related compounds such as tris(chloropropyl) phosphate (tcpp) have been found in environmental samples , suggesting that they may have widespread effects on various biochemical pathways

Pharmacokinetics

Related compounds such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one have been synthesized, suggesting that they may have similar pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- typically involves the acylation of 2-aminophenol with 3-chloropropionyl chloride, followed by cyclization in the presence of polyphosphoric acid . The reaction conditions generally include:

    Temperature: Moderate heating to facilitate the cyclization process.

    Solvent: Dichloromethane or other suitable organic solvents.

    Catalyst: Polyphosphoric acid or other strong acids to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzoxazolone core can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve moderate heating and the use of polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazolones depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the benzoxazolone core.

    Reduction Reactions: Reduced forms of the compound with different functional groups.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
  • 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Uniqueness

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is unique due to its benzoxazolone core, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

3-(3-chloropropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABBWWLDWGYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434517
Record name N-(3-chloropropyl)-2-benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18845-22-2
Record name N-(3-chloropropyl)-2-benzoxazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-benzoxazolinone (2.0 g, 14.8 mmol) and potassium carbonate (3.07 g, 22.2 mmol) in N,N-dimethylformamide (20 mL), was added 1-bromo-3-chloropropane (4.4 mL, 44.4 mmol, d=1.6). After stirring at 55° C. for 18 hours, the reaction mixture was diluted with ethyl acetate (100 mL), washed with dilute citric acid, water and brine. The organic phase was dried over MgSO4 and concentrated to obtain 3-(3-chloropropyl)benzo[d]oxazol-2(3H)-one (3.1 g, 99%).
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2 g
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3.07 g
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4.4 mL
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20 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of sodium hydride (7.8 g, 160 mmol, ether-washed) in dimethylformamide (75 ml) was added dropwise under nitrogen, 2-benzoxazolinone (20.0 g, 150 mmol) dissolved in dimethylformamide (150 ml). After complete addition the reaction was stirred at ambient temperature for 30 min, and then it was cooled to -5° C. with an ice-acetone bath. A solution of 3-chloro-1-bromopropane (46.6 g, 300 mmol) in dimethylformamide (50 ml) was added dropwise (temperature never exceeded 0° C.). The reaction was allowed to reach ambient temperature and was stirred for 16 hours. The reaction was poured into waiter, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate was washed with water, dried (MgSO4), and the extract concentrated to afford 21.9 g of a brown solid. The solid was recrystallized from toluene-hexane to afford N-(3-4chloropropyl)-2-benzoxazolinone as large needles, 15.6 g, m.p.=264°-266° C.
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7.8 g
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75 mL
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20 g
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150 mL
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46.6 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of sodium hydride (7.8 g, 0.16 mol, ether-washed) in dimethylformamide (75 ml) was added dropwise under nitrogen, 2-benzoxazolinone (20.0 g, 0.15 mol) dissolved in dimethylformamide (150 ml). After complete addition the reaction was stirred at ambient temperature for 30 min. and then it was cooled to −5° C. with an ice-acetone bath. A solution of 3-chloro-1-bromopropane (46.6 g, 0.30 mol) in dimethylformamide (50 ml) was added dropwise (temperature never exceeded 0° C.). The reaction was allowed to reach ambient temperature and was stirred for 16 hours. The reaction was poured into water, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate was washed with water, dried (MgSO4), and the extract concentrated from toluene-hexane to afford N-(3-chloropropyl)-2-benzoxazolinone as large needles, 15.6 g, m.p.=264°-266° C.
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7.8 g
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75 mL
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solvent
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20 g
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150 mL
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46.6 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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